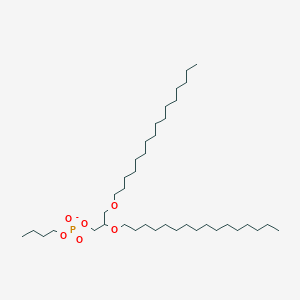
2,3-Bis(hexadecyloxy)propyl butyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(hexadecyloxy)propyl butyl phosphate is a synthetic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a butyl phosphate group at one end.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl butyl phosphate typically involves the reaction of 2,3-dihydroxypropyl butyl phosphate with hexadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including 2,3-dihydroxypropyl butyl phosphate and hexadecanol, are fed into a reactor equipped with a heating system and a catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2,3-Bis(hexadecyloxy)propyl butyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate group.
Substitution: The hexadecyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Various alkyl or aryl-substituted phosphates.
科学的研究の応用
2,3-Bis(hexadecyloxy)propyl butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Plays a role in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of synthetic lung surfactants.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
作用機序
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl butyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include phospholipases and other enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
- 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
- 1,2-Di-O-hexadecylglycero-3-phosphoric acid
- Dihexadecylphosphatidic acid
Uniqueness
2,3-Bis(hexadecyloxy)propyl butyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its butyl phosphate group provides enhanced stability and resistance to hydrolysis compared to similar compounds. Additionally, the presence of two hexadecyloxy groups contributes to its hydrophobic nature, making it an effective surfactant and emulsifier.
特性
CAS番号 |
112396-59-5 |
|---|---|
分子式 |
C39H80O6P- |
分子量 |
676.0 g/mol |
IUPAC名 |
butyl 2,3-dihexadecoxypropyl phosphate |
InChI |
InChI=1S/C39H81O6P/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-42-37-39(38-45-46(40,41)44-36-9-6-3)43-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2/h39H,4-38H2,1-3H3,(H,40,41)/p-1 |
InChIキー |
YTIUCWMQYFZCDP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
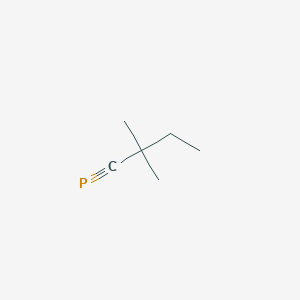
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
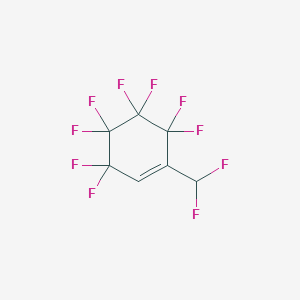
![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
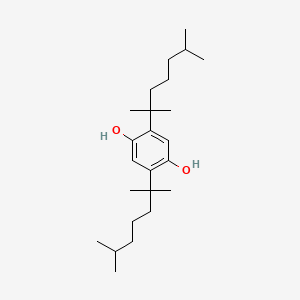

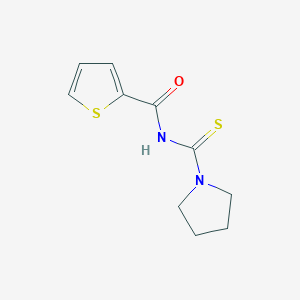
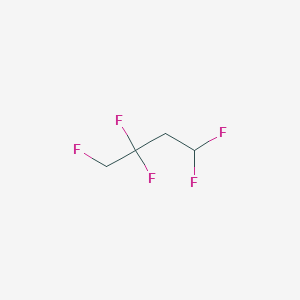
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
